5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine
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Overview
Description
5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused pyrano-pyrimidine ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyrimidine derivative with a suitable aldehyde, followed by cyclization to form the pyrano ring. Reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which 5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells. The compound’s ability to bind to these targets is influenced by its unique chemical structure, which allows for specific interactions with amino acid residues in the active site of the enzyme.
Comparison with Similar Compounds
5H,6H,7H-pyrano[2,3-d]pyrimidin-4-amine can be compared to other similar compounds, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives. While both compounds share a similar core structure, this compound has unique substituents that confer different chemical properties and biological activities. Other similar compounds include:
- Pyrido[2,3-d]pyrimidin-7(8H)-ones
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Properties
CAS No. |
337310-92-6 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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